Tranilast - 53902-12-8

Tranilast

Catalog Number: EVT-286407
CAS Number: 53902-12-8
Molecular Formula: C18H17NO5
Molecular Weight: 327.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is a synthetic chemical compound primarily known for its anti-allergic properties. [, , ] Originally developed as an anti-inflammatory agent, Tranilast has garnered significant interest within the scientific community for its diverse range of biological activities. [, , , , ] Research has unveiled its potential applications in various fields, including oncology, cardiology, and nephrology, making it a promising subject for further scientific exploration. [, , , , , , , , , , , , , ]

Synthesis Analysis

Due to the presence of a carboxylic acid group and an amide linkage, Tranilast can participate in various chemical reactions. [] These include:

  • Complexation: Tranilast can form complexes with metal ions, potentially influencing its stability and biological activity. []
Mechanism of Action

While the exact mechanism of action of Tranilast is yet to be fully elucidated, research suggests that it exerts its effects through multiple pathways: [, , , , , , , , , , , , , ]

  • Inhibition of Transforming Growth Factor-beta (TGF-β): Tranilast has been shown to inhibit TGF-β signaling, a key pathway implicated in fibrosis, inflammation, and tumor growth. [, , , , , , , , , , , , ]
  • Suppression of Inflammatory Mediators: Tranilast can inhibit the release of inflammatory cytokines and chemokines, contributing to its anti-inflammatory effects. [, , , , , , ]
  • Modulation of Cell Cycle Progression: Studies have shown that Tranilast can influence cell cycle progression, leading to the inhibition of cell proliferation. [, , , , ]
  • Aryl Hydrocarbon Receptor (AHR) Agonism: Recent research suggests that Tranilast can act as an AHR agonist, potentially contributing to its anti-cancer effects. []
Applications
  • Fibrosis Research: Tranilast has shown promise in preclinical studies for inhibiting fibrosis in various organs, including the heart, lungs, liver, and kidneys. [, , , , , , , , , , , ] Its ability to suppress TGF-β signaling and inflammatory responses makes it a potential therapeutic candidate for fibrotic diseases.
  • Cancer Research: Studies have demonstrated Tranilast's potential as an anti-cancer agent, particularly in breast cancer. [, , , , , , ] Its ability to inhibit tumor growth, metastasis, and cancer stem cell activity makes it a promising subject for further investigation.
  • Vascular Disease Research: Tranilast has been studied for its potential in preventing restenosis after angioplasty and its ability to suppress vascular smooth muscle cell proliferation. [, , ]
  • Ophthalmology Research: Research suggests that Tranilast might help prevent posterior capsular opacity after cataract surgery and may also have therapeutic potential in treating corneal dystrophies. [, , ]
  • Other Applications: Tranilast has also been investigated for its potential in treating other conditions like allergic rhinitis, [] acute myeloid leukemia, [] and even cerebral ischemia-reperfusion injury. []

Gemcitabine

Relevance: Studies have shown that Tranilast significantly enhances the sensitivity of pancreatic cancer cells to Gemcitabine by promoting the degradation of Ribonucleotide Reductase 1 (RRM1), a protein that contributes to Gemcitabine resistance. [] This synergistic effect makes the combination of Tranilast and Gemcitabine a potentially effective strategy for treating pancreatic cancer. []

5-Fluorouracil (5-FU)

Relevance: Unlike its synergistic effect with Gemcitabine, Tranilast did not influence the sensitivity of pancreatic cancer cells to 5-FU. [] This suggests that Tranilast's mechanism of action is specific to certain chemotherapeutic agents and may not broadly enhance the efficacy of all anti-cancer drugs.

Cisplatin (CDDP)

Relevance: Similar to 5-FU, Tranilast did not affect the sensitivity of pancreatic cancer cells to Cisplatin. [] This further emphasizes the specific nature of Tranilast's interaction with certain chemotherapy drugs, highlighting the importance of targeted combination therapies.

Irinotecan (CPT-11)

Relevance: Tranilast did not show any influence on the sensitivity of pancreatic cancer cells to Irinotecan. [] This finding, alongside the lack of effect on 5-FU and Cisplatin, suggests that Tranilast does not have a general mechanism of enhancing the cytotoxic effects of chemotherapeutic agents.

Paclitaxel

Relevance: In pancreatic cancer cells, Tranilast treatment did not affect the sensitivity to Paclitaxel. [] This further reinforces the observation that Tranilast's synergistic effects are specific to certain chemotherapeutic agents and not a general characteristic of this anti-allergic drug.

4-Demethyltranilast (N-3)

Relevance: N-3, similar to Tranilast, can inhibit bilirubin glucuronosyltransferase activity, potentially contributing to hyperbilirubinemia. [] This shared metabolic pathway suggests that N-3 could play a role in some of the side effects observed with Tranilast administration.

Bilirubin

Relevance: Both Tranilast and its metabolite N-3 inhibit bilirubin glucuronosyltransferase activity, the enzyme responsible for bilirubin glucuronidation. [] This inhibition can lead to the accumulation of bilirubin in the blood (hyperbilirubinemia), a potential side effect observed in some patients taking Tranilast. []

Transforming Growth Factor-beta (TGF-β)

Relevance: Tranilast has been shown to inhibit the production and signaling of TGF-β. This inhibitory effect is thought to be a key mechanism by which Tranilast exerts its anti-fibrotic and anti-tumor effects. [, , , , ]

Quinapril

Relevance: In a study on rats with renovascular hypertension, both Tranilast and Quinapril reduced left ventricular fibrosis, although only Quinapril significantly reduced blood pressure. [] This suggests that Tranilast's anti-fibrotic effect is independent of its impact on blood pressure, unlike Quinapril. []

Temozolomide (TMZ)

Relevance: Combining Tranilast with TMZ showed a synergistic antiproliferative effect on human GBM cells in vitro. [] This combination therapy also reduced nitric oxide (NO) production, suggesting a potential advantage in reducing TMZ resistance and mitigating side effects. []

Minocycline

Relevance: Clinicians have combined Tranilast with Minocycline to treat severe acne and prevent post-acne scarring. [] While the exact mechanism remains unclear, the combination therapy has shown promising results in reducing inflammation and scar formation. []

Isotretinoin

Relevance: Similar to Minocycline, Isotretinoin is used in combination with Tranilast to treat severe acne and prevent scarring. [] While topical Isotretinoin hasn't shown significant differences compared to other treatments, combining oral Isotretinoin with Tranilast might offer enhanced efficacy. []

Properties

CAS Number

53902-12-8

Product Name

Tranilast

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

SB-252218; SB 252218; SB252218; MK-341; MK 341; MK341; Tranilast; trans-Tranilast; brand name: Rizaben; Tranilastum; Tranpro.

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.